Cas no 2227202-45-9 (tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate)
tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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- Inchi: 1S/C14H26N2O3/c1-10-14(11(15)9-18-10)5-7-16(8-6-14)12(17)19-13(2,3)4/h10-11H,5-9,15H2,1-4H3/t10?,11-/m1/s1
- InChI Key: NUFMZFPABBNGAO-RRKGBCIJSA-N
- SMILES: C1(C)C2(CCN(C(OC(C)(C)C)=O)CC2)[C@H](N)CO1
tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190745-100mg |
tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2227202-45-9 | 98% | 100mg |
¥4189 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190745-250mg |
tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2227202-45-9 | 98% | 250mg |
¥5812 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190745-500mg |
tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2227202-45-9 | 98% | 500mg |
¥11178 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190745-1g |
tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2227202-45-9 | 98% | 1g |
¥14526 | 2023-04-14 | |
| Chemenu | CM558899-1g |
tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2227202-45-9 | 95%+ | 1g |
$1910 | 2023-03-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62653-100MG |
tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2227202-45-9 | 95% | 100MG |
¥ 2,560.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62653-250MG |
tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2227202-45-9 | 95% | 250MG |
¥ 4,098.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62653-500MG |
tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2227202-45-9 | 95% | 500MG |
¥ 6,831.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62653-1G |
tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2227202-45-9 | 95% | 1g |
¥ 10,243.00 | 2023-03-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62653-5G |
tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
2227202-45-9 | 95% | 5g |
¥ 30,729.00 | 2023-03-14 |
tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Suppliers
tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Professional Introduction to Tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 2227202-45-9)
Tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2227202-45-9, belongs to a class of spirocyclic azaspiranes, which are known for their unique structural and functional properties. The presence of a tert-butyl group and the spirocyclic arrangement contribute to its distinct chemical behavior, making it a valuable intermediate in the synthesis of complex molecules.
The significance of this compound lies in its potential applications in drug development, particularly in the design of novel therapeutic agents targeting various biological pathways. Spirocyclic azaspiranes have been studied extensively for their ability to interact with biological targets in a manner that is distinct from traditional pharmacophores. This unique interaction profile makes them attractive candidates for the development of new drugs with improved efficacy and reduced side effects.
In recent years, there has been a surge in research focused on the development of spirocyclic compounds, particularly those incorporating nitrogen heterocycles. The (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate structure represents a significant advancement in this area, offering a versatile scaffold for further chemical modifications. The stereochemistry at the 4-position, specifically the (S) configuration, is crucial for its biological activity and has been the subject of detailed investigation.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The spirocyclic core provides a rigid framework that can be modified at various positions to tailor its pharmacological properties. For instance, the amino group at the 4-position can be further functionalized to introduce additional pharmacophoric elements, while the carboxylate group at the 8-position offers opportunities for conjugation with other biomolecules.
The synthesis of tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Modern techniques such as asymmetric catalysis and chiral auxiliary strategies have been instrumental in achieving high enantiomeric purity, which is critical for its biological applications.
Recent studies have highlighted the potential of spirocyclic azaspiranes as modulators of enzyme activity and receptor binding. The rigid three-dimensional structure of these compounds allows them to fit into specific binding pockets with high precision, leading to potent interactions with biological targets. This has led to interest in their use as scaffolds for kinase inhibitors, G protein-coupled receptor modulators, and other therapeutic agents.
The tert-butyl group in the molecule contributes to its stability and lipophilicity, making it an excellent candidate for oral administration or delivery via other routes. Additionally, the oxo and azaspiro moieties introduce polar functional groups that can enhance solubility and bioavailability, further improving its suitability as a drug candidate.
In conclusion, Tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 2227202-45-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool for drug discovery and development. As research continues to uncover new ways to leverage spirocyclic azaspiranes, compounds like this one are poised to play a crucial role in the next generation of therapeutic agents.
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